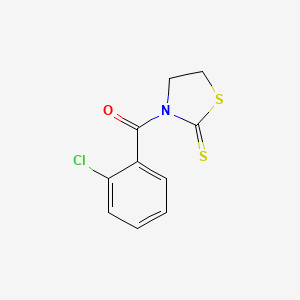

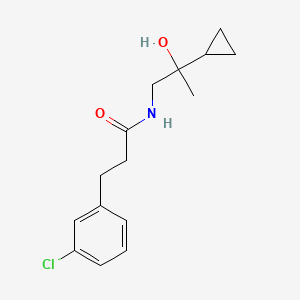

![molecular formula C21H19N3OS B3020643 (Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 361172-62-5](/img/structure/B3020643.png)

(Z)-3-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole derivatives, such as the one you mentioned, are known for their diverse pharmacological effects . They are often used in medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is usually determined using techniques like IR, 1H NMR, 13C NMR, and mass spectral data .Aplicaciones Científicas De Investigación

Antileishmanial Activity

Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. These parasites are transmitted through sandfly bites. Research has shown that some hydrazine-coupled pyrazole derivatives, including the compound , exhibit potent antileishmanial activity . Specifically, compound 13 demonstrated superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate. The molecular docking study further supported its efficacy against Leishmania parasites.

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The same hydrazine-coupled pyrazole derivatives were evaluated for their antimalarial effects. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . These findings suggest their potential as safe and effective antimalarial agents.

Synthesis of Pyrazolo-Thiazoles

Pyrazole derivatives have been synthesized through annulation with thiazole rings. Recent methods describe the preparation of fused pyrazolo[3,4-d]-thiazoles and pyrazolo[4,3-d]thiazoles. These compounds exhibit diverse pharmacological effects and may have applications beyond antileishmanial and antimalarial activities .

Analytical and Pharmaceutical Applications

The compound’s chemical properties, including solubility in water and polar solvents, make it suitable for various applications. Researchers have explored its potential in analytical chemistry and pharmaceutical development .

Green Synthesis

Efficient methods for synthesizing pyrazole derivatives have been investigated. For example, a green and simple approach involves condensing 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using a heterogeneous ionic liquid catalyst. This method offers an environmentally friendly alternative for compound synthesis .

Other Potential Applications

While the literature primarily focuses on antileishmanial and antimalarial activities, further research may uncover additional uses for this compound. Its structural features and pharmacological properties warrant exploration in various fields.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(Z)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3OS/c1-15-7-10-17(11-8-15)24-21(18-13-26-14-19(18)23-24)22-20(25)12-9-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,22,25)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURGKOKOKSYXDE-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(naphthalen-1-yl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3020561.png)

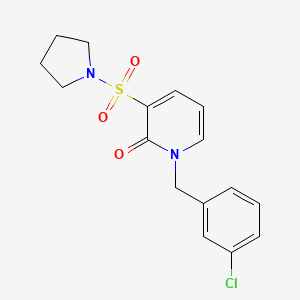

![ethyl 4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B3020562.png)

![5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile](/img/structure/B3020567.png)

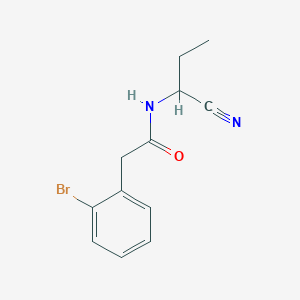

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3020572.png)

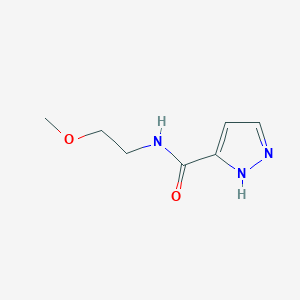

![methyl 2-[[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate](/img/structure/B3020574.png)

![(Z)-3-ethyl-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3020575.png)

![2-(4-hydroxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020578.png)

![N-(2-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3020581.png)

![2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide](/img/structure/B3020583.png)